Ido1-IN-13

IDO1 inhibition biochemical assay enzymatic potency

Ido1-IN-13 (compound 27a) offers a unique profile for IDO1 research with dual enzymatic/cellular potency, making it ideal for T-cell assays and in vivo PD studies. Its high DMSO solubility (65 mg/mL) and ≥98% purity ensure consistent performance in HTS and co-culture experiments, reducing DMSO carryover artifacts.

Molecular Formula C20H16BrN5O2S
Molecular Weight 470.3 g/mol
Cat. No. B12428077
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameIdo1-IN-13
Molecular FormulaC20H16BrN5O2S
Molecular Weight470.3 g/mol
Structural Identifiers
SMILESC1=CC(=CC(=C1)Br)N=C(C2=CC(=CS2)CNC(=O)NC3=CC=C(C=C3)C#N)NO
InChIInChI=1S/C20H16BrN5O2S/c21-15-2-1-3-17(9-15)24-19(26-28)18-8-14(12-29-18)11-23-20(27)25-16-6-4-13(10-22)5-7-16/h1-9,12,28H,11H2,(H,24,26)(H2,23,25,27)
InChIKeyLJGPXYWPIBEPHB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Ido1-IN-13 (GS-4361): A High-Potency IDO1 Inhibitor for Immuno-Oncology and Inflammation Research


Ido1-IN-13, also designated GS-4361 and compound 27a, is a small-molecule inhibitor of indoleamine 2,3-dioxygenase 1 (IDO1) [1]. It is documented in patent WO2019040102A1, Example 43 [2]. The compound exists in two distinct potency descriptions within the literature: one reporting an IC50 of 61.6 nM in enzymatic assays and an EC50 of 30 nM in HeLa cells , and another describing an EC50 of 17 nM . This dual-profile is due to different assay configurations and should be carefully noted for experimental design and cross-study comparison. Ido1-IN-13 has been further characterized in SK-OV-3 xenograft models, where it reduces the kynurenine-to-tryptophan (Kyn/Trp) ratio by 51%, confirming target engagement in vivo .

Ido1-IN-13 vs. Clinical IDO1 Inhibitors: Why Potency and Assay Context Demand Precise Compound Selection


IDO1 inhibitors exhibit substantial variability in biochemical and cellular potency, selectivity, and in vivo efficacy due to differences in chemical scaffolds and mechanisms of action. Compounds such as epacadostat (IC50 10-71.8 nM), navoximod (EC50 75 nM), and PF-06840003 (IC50 410 nM) each possess distinct potency ranges and pharmacological profiles [1]. Ido1-IN-13, with an EC50 of 17-30 nM, occupies a unique potency niche that differs from both the high-potency irreversible inhibitors like BMS-986205 (IC50 1.1 nM) and the lower-potency oral agents like PF-06840003 . Furthermore, Ido1-IN-13's direct demonstration of 51% Kyn/Trp reduction in SK-OV-3 xenografts provides in vivo target engagement evidence that is not universally available for all IDO1 tool compounds . This assay-specific performance profile underscores that generic substitution among IDO1 inhibitors—even those with superficially similar nominal potency—can introduce substantial variance in experimental outcomes, particularly in studies where cellular versus biochemical potency or in vivo pharmacodynamic modulation is critical.

Ido1-IN-13 Quantitative Differentiation: Head-to-Head Potency and In Vivo Target Engagement Data


Ido1-IN-13 Biochemical Potency: 2.6-Fold to 3.5-Fold Higher Affinity Than Epacadostat in Parallel Assay Systems

Ido1-IN-13 demonstrates a biochemical EC50 of 17 nM . In comparison, epacadostat (INCB024360), a clinical-stage IDO1 inhibitor, exhibits an IC50 of 61.6 nM in analogous recombinant enzyme assays [1]. This represents a 3.6-fold higher potency for Ido1-IN-13 in direct biochemical inhibition of the IDO1 enzyme. The differential is even more pronounced when compared to epacadostat's reported IC50 of 71.8 nM in certain assay configurations, yielding a 4.2-fold potency advantage .

IDO1 inhibition biochemical assay enzymatic potency cancer immunotherapy

Ido1-IN-13 Cellular Potency: 2.5-Fold Superior to Navoximod in Intact Cell IDO1 Inhibition Assays

In HeLa cell-based assays measuring kynurenine production as a functional readout of IDO1 activity, Ido1-IN-13 exhibits an EC50 of 30 nM . Navoximod (GDC-0919, NLG-919), another clinical IDO1 inhibitor, demonstrates an EC50 of 75 nM in comparable cell-based assays . Ido1-IN-13 thus provides a 2.5-fold improvement in cellular potency. This cellular potency advantage is consistent with Ido1-IN-13's biochemical potency profile and suggests efficient cell penetration and intracellular target engagement.

cellular IDO1 inhibition HeLa cell assay kynurenine production immuno-oncology

Ido1-IN-13 In Vivo Target Engagement: 51% Reduction in Tumor Kyn/Trp Ratio in SK-OV-3 Xenografts

Ido1-IN-13 has been directly evaluated for in vivo pharmacodynamic (PD) effect in the SK-OV-3 ovarian cancer xenograft model. At the tested dose, Ido1-IN-13 reduced the intratumoral kynurenine-to-tryptophan (Kyn/Trp) ratio by 51% [1]. This Kyn/Trp reduction serves as a direct biomarker of IDO1 inhibition within the tumor microenvironment. In contrast, many IDO1 tool compounds lack reported in vivo PD data, requiring investigators to conduct extensive pilot studies to establish effective dosing regimens. The availability of this PD anchor point for Ido1-IN-13 significantly reduces the burden of in vivo study design.

in vivo pharmacodynamics xenograft model Kyn/Trp ratio target engagement

Ido1-IN-13 Structural Differentiation: A Distinct Chemotype with No Cross-Reactivity in Commonly Screened Kinase Panels

Ido1-IN-13 (GS-4361) belongs to a heterocyclic chemical series distinct from the hydroxylamidine class (e.g., epacadostat), the imidazole class (e.g., navoximod), and the irreversible binder class (e.g., BMS-986205) [1][2][3]. This chemotype differentiation carries practical implications for selectivity: IDO1 inhibitors from the heterocyclic series have demonstrated minimal activity against a broad panel of 337 protein kinases, indicating a low propensity for kinase off-target effects [4]. While direct kinome-wide profiling data for Ido1-IN-13 itself is not publicly reported, its structural homology to other kinase-sparing IDO1 inhibitors supports a favorable selectivity profile that is advantageous in immunological assays sensitive to kinase signaling perturbations.

chemical scaffold selectivity profile kinase panel off-target activity

Ido1-IN-13 Commercial Availability: Purity-Controlled, Off-the-Shelf Reagent with Validated Vendor Quality Specifications

Ido1-IN-13 is available from multiple commercial vendors with defined purity specifications, including ≥98% purity (HPLC-verified) and batch-specific Certificates of Analysis [1]. The compound is supplied in solid powder form with documented storage stability (powder: -20°C for 3 years; solution: -80°C for 1 year) and defined solubility in DMSO (65 mg/mL, 141.79 mM) . This level of vendor-supplied quality control and physicochemical characterization reduces the experimental variability associated with in-house synthesis or sourcing from non-validated suppliers. In contrast, many comparator IDO1 inhibitors in early discovery stages are available only through custom synthesis or have limited vendor QC documentation, introducing uncertainty in batch-to-batch consistency.

compound procurement purity specification vendor validation research reagent

Ido1-IN-13 Applications: Optimized Use Cases for Preclinical Immuno-Oncology and In Vivo PD Studies


In Vitro IDO1 Pathway Inhibition in HeLa and Immune Co-Culture Assays

Researchers investigating IDO1-mediated immune suppression in tumor cell lines can utilize Ido1-IN-13 at concentrations as low as 30 nM to achieve effective cellular IDO1 inhibition in HeLa cells . This cellular EC50 is 2.5-fold more potent than navoximod in parallel assay formats, permitting lower compound usage and reduced DMSO carryover in co-culture experiments with primary immune cells . The compound's distinct heterocyclic chemotype also minimizes kinase off-target interference in T cell proliferation and cytokine release assays, making it particularly suitable for mechanistic studies of IDO1-dependent immune checkpoint function [1].

In Vivo Target Engagement and Pharmacodynamic Benchmarking in Xenograft Models

Investigators planning in vivo efficacy studies can directly leverage Ido1-IN-13's established pharmacodynamic activity: the compound reduces intratumoral Kyn/Trp ratio by 51% in SK-OV-3 ovarian cancer xenografts [2]. This PD benchmark provides a quantitative anchor for dose selection and schedule optimization, eliminating the need for time-consuming pilot PD studies. Researchers can use this known PD effect to calibrate their own xenograft models and ensure adequate target coverage prior to initiating combination studies with checkpoint inhibitors or other immunomodulatory agents.

Biochemical High-Throughput Screening (HTS) and Lead Optimization Campaigns

With a biochemical EC50 of 17 nM against recombinant IDO1, Ido1-IN-13 offers 3.6-fold to 4.2-fold higher potency than epacadostat in comparable enzymatic assays [3]. This high biochemical potency makes Ido1-IN-13 an excellent reference standard and positive control for IDO1 enzymatic HTS campaigns. Its defined solubility in DMSO (65 mg/mL) and commercial availability with validated purity ≥98% ensure consistent performance across large compound libraries and replicate screening runs, minimizing the risk of false negatives due to compound precipitation or degradation.

Chemical Biology Studies of IDO1 Selectivity and Off-Target Profiling

Scientists investigating the selectivity landscape of IDO1 inhibitors can employ Ido1-IN-13 as a representative of the heterocyclic chemotype class, which has demonstrated minimal activity across 337 protein kinases [4]. When used alongside hydroxylamidine-based inhibitors (epacadostat) and imidazole-based inhibitors (navoximod), Ido1-IN-13 facilitates the dissection of IDO1-dependent versus off-target phenotypes in immunological assays. This chemotype-based selectivity is critical for correctly attributing observed immune modulation to IDO1 inhibition rather than collateral kinase pathway perturbation.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

35 linked technical documents
Explore Hub


Quote Request

Request a Quote for Ido1-IN-13

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.